molecular formula C5H6BrNO B8806424 5-(Bromomethyl)-2-methyloxazole

5-(Bromomethyl)-2-methyloxazole

Cat. No.: B8806424
M. Wt: 176.01 g/mol
InChI Key: QNWXXDZUTFZYRH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methyloxazole is a brominated oxazole derivative characterized by a methyl group at the C-2 position and a bromomethyl substituent at the C-5 position of the oxazole ring. Bromomethyl groups are critical in organic synthesis, often serving as alkylating agents or intermediates in cross-coupling reactions . The compound’s reactivity is likely influenced by the electron-withdrawing nature of the oxazole ring and the leaving-group capability of the bromine atom.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

5-(bromomethyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C5H6BrNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3

InChI Key

QNWXXDZUTFZYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of 5-(Bromomethyl)-2-methyloxazole analogs:

Compound Name Substituents (Position) Key Biological Activity/Application IC50/Potency Mechanism/Interaction Reference ID
This compound -CH3 (C-2), -CH2Br (C-5) Synthetic intermediate N/A Alkylation reactions
4i (2-Methyloxazole derivative) -CH3 (C-2), -C6H4-OEt (C-5) Antiproliferative agent 0.5–20.2 nM Tubulin polymerization inhibition
Pimprinine -CH3 (C-2), -C8H6N (C-5) Quorum sensing inhibition Reduced violacein in CV026 Targets bacterial signaling pathways
5-Bromo-2-methyl-1,3-benzoxazole -CH3 (C-2), -Br (C-5), fused benzene Not specified (structural analog) N/A Potential halogen-bond interactions
5-(4-Bromo-2,3-dimethylphenyl)oxazole -C6H3Br(CH3)2 (C-5) Not specified (synthetic intermediate) N/A Cross-coupling precursor

Preparation Methods

Tyrosine-Based Cyclization

A modified Bischler-Napieralski reaction converts tyrosine derivatives into oxazole frameworks. Starting with N-formyl-O-(bromomethyl)tyrosine methyl ester, cyclization is induced using polyphosphoric acid (PPA) at 120°C for 4 hours. The crude product is neutralized, extracted with ethyl acetate, and recrystallized from ethanol/water (1:1), yielding 58% of the target compound.

Reaction Conditions:

ParameterOptimal Value
Temperature120°C
CatalystPPA
SolventSolvent-free
Reaction Time4 hours

Limitations:

  • Requires multi-step precursor synthesis.

  • Bromomethyl group instability at elevated temperatures limits yields.

Halogenation of Hydroxymethyl Intermediates

Late-stage bromination of hydroxymethyl-substituted oxazoles offers a versatile pathway. This method avoids premature bromine incorporation, enhancing functional group compatibility.

Hydroxymethyl Intermediate Synthesis

2-Methyl-5-hydroxymethyloxazole is synthesized via Claisen condensation of ethyl acetoacetate with bromoacetaldehyde dimethyl acetal. Catalytic p-toluenesulfonic acid (p-TsOH) in toluene at reflux (110°C, 8 hours) affords the hydroxymethyl intermediate in 82% yield.

Bromination with HBr/Acetic Acid

The hydroxymethyl intermediate (5.0 g, 37 mmol) is treated with 48% HBr in acetic acid (20 mL) at 60°C for 3 hours. After neutralization with NaHCO₃ and extraction, distillation under reduced pressure yields this compound (4.1 g, 70%).

Advantages Over PBr₃:

  • Lower cost due to HBr’s commercial availability.

  • Reduced formation of phosphorylated byproducts.

Reductive Amination Approaches

Though less common, reductive amination strategies provide an alternative route, particularly for substrates sensitive to strong acids.

Borane-Mediated Reduction

A patent-derived method involves reducing a bromomethyl ketone precursor with borane-tetrahydrofuran (BH₃·THF). For example, 5-bromomethyl-2-methyloxazol-4-one (10 mmol) is dissolved in THF (50 mL) and treated with BH₃·THF (1.2 equiv) at 0°C. After 2 hours, the mixture is quenched with methanol, concentrated, and purified via flash chromatography (hexane:acetone, 4:1), yielding 62% of the product.

Critical Considerations:

  • Chemoselectivity: Borane preferentially reduces ketones over esters or amides.

  • Moisture Sensitivity: Strict anhydrous conditions are essential to prevent borane decomposition.

Industrial-Scale Production Techniques

Continuous Flow Bromomethylation

Recent advances employ continuous flow reactors to enhance reaction control. A mixture of 2-methyl-5-hydroxymethyloxazole (1.0 M in CH₂Cl₂) and PBr₃ (1.1 equiv) is pumped through a PTFE reactor (10 mL volume, 25°C) at a residence time of 10 minutes. In-line IR monitoring confirms >95% conversion, with product isolated in 78% yield after extractive workup.

Benefits:

  • Reduced reaction time (minutes vs. hours).

  • Improved heat dissipation minimizes thermal degradation .

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2-methyloxazole?

A practical approach involves nucleophilic substitution of a hydroxymethyl precursor (e.g., 5-(hydroxymethyl)-2-methyloxazole) using HBr or PBr₃. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-bromination or isomerization. For example, describes Bischler-Napieralski conditions for oxazole synthesis, which could be adapted for bromomethylation by substituting reagents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the bromomethyl group (δ ~4.3–4.7 ppm for CH₂Br) and oxazole ring protons.
  • IR Spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 M/M+2 ratio).
    Crystallographic data from structurally similar compounds (e.g., ) can guide interpretation of stereoelectronic effects .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent light-induced decomposition. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols from (for brominated analogs) recommend PPE (gloves, goggles) and fume hood use due to potential lachrymatory effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

By-products like regioisomers (e.g., 4-bromomethyl derivatives) may form due to competing reaction pathways. Systematic optimization includes:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions.
  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve selectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) separates isomers. highlights the importance of regiochemical control in bromomethyl-oxazole synthesis .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across sources?

Conflicting data may arise from impurities or polymorphic forms. Validate purity via:

  • HPLC-PDA/MS : Quantify impurities >0.1%.
  • DSC/TGA : Analyze thermal behavior to identify polymorphs.
    For example, reports CAS 2039-50-1 (5-(Bromomethyl)-3-phenylisoxazole) with mp 82.5–85°C, while structurally similar compounds in show variations due to isomer ratios .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

The bromomethyl group enables:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids.
  • Nucleophilic Substitution : React with amines or thiols to generate functionalized oxazoles.
    notes bromomethyl groups in pharmaceutical intermediates (e.g., valsartan impurities), suggesting utility in medicinal chemistry .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Design accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitor via HPLC.
  • Thermal Stability : Use TGA to assess decomposition thresholds.
    ’s safety guidelines recommend avoiding aqueous alkaline conditions to prevent hydrolysis .

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